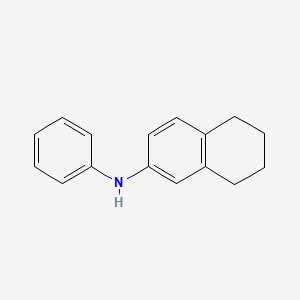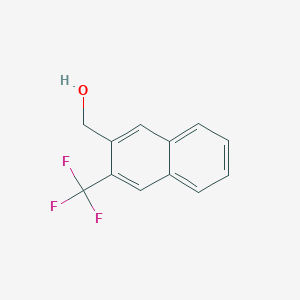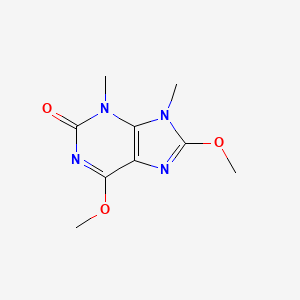
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico sintético que pertenece a la clase de las tetrahidroisoquinolinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina normalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Un método común incluye la acilación de Friedel-Crafts seguida de pasos de reducción y halogenación . Las condiciones de reacción a menudo requieren el uso de catalizadores como el cloruro de aluminio (AlCl3) para la acilación y el paladio sobre carbono (Pd/C) para la reducción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción a menudo implican la hidrogenación utilizando catalizadores como el paladio sobre carbono (Pd/C).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones halogenadas, utilizando reactivos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (KMnO4, CrO3), agentes reductores (Pd/C, H2) y nucleófilos (NaOCH3, KOtBu). Las condiciones de reacción varían según la transformación deseada, siendo la temperatura, el disolvente y el tiempo de reacción parámetros críticos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir compuestos de isoquinolina totalmente saturados. Las reacciones de sustitución pueden conducir a la formación de varias tetrahidroisoquinolinas sustituidas.
Aplicaciones Científicas De Investigación
El clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas complejas y heterociclos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se utiliza en la producción de agroquímicos, productos farmacéuticos y tintes.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de átomos de cloro y flúor mejora su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede actuar como un inhibidor o modulador de la actividad enzimática, afectando a varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4-Tetrahidroisoquinolina: Un compuesto padre con características estructurales similares pero que carece de los sustituyentes halógenos.
6-Cloro-1,2,3,4-tetrahidroisoquinolina: Un compuesto estrechamente relacionado con un átomo de cloro pero sin flúor.
5-Fluoro-1,2,3,4-tetrahidroisoquinolina: Otro derivado con un átomo de flúor pero sin cloro.
Singularidad
El clorhidrato de 6-cloro-5-fluoro-1,2,3,4-tetrahidroisoquinolina es único debido a la presencia de átomos de cloro y flúor, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
1956334-35-2 |
|---|---|
Fórmula molecular |
C9H10Cl2FN |
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
Clave InChI |
XIYRQYBOHUQUMP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=C(C=C2)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
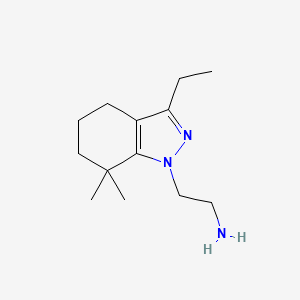



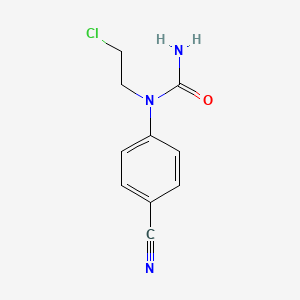
![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
